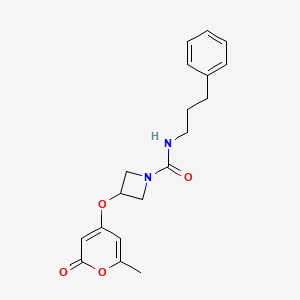
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features an azetidine ring linked to a pyran moiety and a phenylpropyl group, which contributes to its unique biological profile. The molecular formula is C18H23N2O3, with a molecular weight of approximately 315.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₃ |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 1798512-94-3 |
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of azetidine derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example, it may enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. These effects are hypothesized to arise from the compound's ability to inhibit oxidative stress and inflammation in neuronal tissues, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular function in pathogens or cancer cells.
- Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells, particularly in neurons.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating strong cytotoxicity at low concentrations (e.g., <10 µM) against breast and prostate cancer cells .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of related compounds resulted in improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .
特性
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-10-16(11-18(22)24-14)25-17-12-21(13-17)19(23)20-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-11,17H,5,8-9,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHYSULPLBCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














